molecular formula C10H14N2O B12114161 N-(4-ethylphenyl)glycinamide

N-(4-ethylphenyl)glycinamide

Cat. No.: B12114161
M. Wt: 178.23 g/mol
InChI Key: HIOFJEANMHBSRH-UHFFFAOYSA-N
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Description

2-Amino-N-(4-ethyl-phenyl)-acetamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-ethyl-phenyl)-acetamide typically involves the reaction of 4-ethyl-aniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for 2-Amino-N-(4-ethyl-phenyl)-acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-ethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Amino-N-(4-ethyl-phenyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-ethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-methyl-phenyl)-acetamide
  • 2-Amino-N-(4-chloro-phenyl)-acetamide
  • 2-Amino-N-(4-bromo-phenyl)-acetamide

Uniqueness

2-Amino-N-(4-ethyl-phenyl)-acetamide is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on proteins.

Biological Activity

N-(4-ethylphenyl)glycinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

This compound is a derivative of glycine, where the amino group is substituted with a 4-ethylphenyl group. This structural modification is significant as it influences the compound's interaction with biological targets. The general structure can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

1. Antinociceptive Properties

Research indicates that derivatives of phenylglycinamide, including this compound, exhibit notable antinociceptive effects. In studies involving animal models, these compounds have been shown to reduce pain responses in various pain models, such as formalin-induced pain and neuropathic pain models. The mechanism of action appears to involve antagonism of TRPV1 channels and modulation of voltage-gated sodium channels (VGSCs), which are critical in pain signaling pathways .

2. Anticonvulsant Effects

The anticonvulsant properties of this compound have been explored in several studies. For instance, compounds with similar structures have demonstrated efficacy in increasing seizure thresholds in models induced by pentylenetetrazol (PTZ). These effects are attributed to their ability to inhibit fast sodium currents and modulate calcium currents, which are crucial for neuronal excitability .

Case Studies and Experimental Data

Several studies have focused on the pharmacological profile of phenylglycinamide derivatives:

StudyCompoundModelFindings
KA-104PTZ Seizure ModelED50 = 24.6 mg/kg; effective in increasing seizure threshold
KA-104Pain ModelsSignificant reduction in nociceptive responses; multi-target mechanism involving TRPV1 and VGSCs

These findings suggest that this compound and its derivatives may serve as promising candidates for the development of new analgesic and anticonvulsant therapies.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be partially explained through SAR analyses. Modifications to the phenyl ring and the glycine backbone influence binding affinity and biological activity. For example, substituents on the aromatic ring can enhance or diminish activity by affecting lipophilicity and sterics .

ADME-Tox Properties

In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound indicate favorable profiles. Key findings include:

  • Metabolic Stability : High metabolic stability with minimal degradation.
  • Neurotoxicity : No significant neurotoxic effects observed in preliminary tests.
  • Cytochrome P450 Interaction : Weak influence on major CYP isoforms suggests low potential for drug-drug interactions .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

HIOFJEANMHBSRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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